Product packaging for 1-Bromo-3-methoxynaphthalen-2-ol(Cat. No.:CAS No. 404965-07-7)

1-Bromo-3-methoxynaphthalen-2-ol

Cat. No.: B1290165
CAS No.: 404965-07-7
M. Wt: 253.09 g/mol
InChI Key: WQTNUNHZFJXLNX-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxynaphthalen-2-ol is a functionalized naphthalene derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound features bromine and hydroxyl groups on adjacent carbons of the naphthalene ring system, making it a valuable substrate for metal-catalyzed cross-coupling reactions and for the construction of complex molecular architectures. In research applications, this compound is primarily of interest as a precursor in the synthesis of axially chiral molecules. Specifically, substituted 2-naphthols are key substrates in the iron-catalyzed asymmetric oxidative coupling for the synthesis of enantioselective BINOL (1,1'-Bi-2-naphthol) derivatives . BINOL and its analogs are privileged structures widely used as ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations . The bromo substituent allows for further structural elaboration via cross-coupling, facilitating the development of novel ligand libraries for catalytic applications. Beyond catalysis, the naphthalene core is a common pharmacophore in active pharmaceutical ingredients. While not directly cited for this specific compound, structurally similar bromo-methoxynaphthalenes are known intermediates in the synthesis of anti-inflammatory agents . Researchers can therefore utilize this compound as a building block for developing new bioactive molecules , exploring its potential in molecular recognition and as a tyrosine-protein kinase inhibitor. Handling and Safety: This compound is a solid at room temperature. As with all chemicals, appropriate safety measures should be taken, including the use of personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Regulatory Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO2 B1290165 1-Bromo-3-methoxynaphthalen-2-ol CAS No. 404965-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNUNHZFJXLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 1 Bromo 3 Methoxynaphthalen 2 Ol

While specific experimental data for 1-Bromo-3-methoxynaphthalen-2-ol is not extensively documented in publicly available literature, its properties can be inferred from its structural analogues and general principles of organic chemistry.

PropertyPredicted Value
Molecular Formula C₁₁H₉BrO₂
Molecular Weight 253.09 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Melting Point Not reported
Boiling Point Not reported

This table is generated based on the molecular formula and general characteristics of similar compounds.

Synthesis of 1 Bromo 3 Methoxynaphthalen 2 Ol

One potential pathway involves the selective bromination of 3-methoxy-2-naphthol (B105853). The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, and activating, which would direct the incoming bromine atom to the C1 or C4 position. Careful control of reaction conditions, such as the choice of brominating agent and solvent, would be crucial to favor the formation of the 1-bromo isomer. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent could be employed for such a selective bromination. nih.gov

Alternatively, the synthesis could commence with 1-bromo-2,3-dihydroxynaphthalene. Selective methylation of the hydroxyl group at the 3-position would yield the target compound. This would require a protecting group strategy to differentiate between the two hydroxyl groups, followed by methylation and deprotection steps. A known human metabolite of 2,3-dihydroxynaphthalene is 3-Methoxy-2-naphthol, suggesting that selective methoxylation is feasible. nih.gov

Spectroscopic Characterization

Detailed spectroscopic data for 1-Bromo-3-methoxynaphthalen-2-ol is not available. However, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule, including the two oxygen-substituted aromatic carbons, the bromine-substituted carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Absorptions corresponding to C-O stretching of the ether and phenol, C-Br stretching, and aromatic C-H and C=C stretching would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would provide further structural information.

Mechanistic

Theoretical and Computational Studies of 1 Bromo 3 Methoxynaphthalen 2 Ol and Its Reactive Intermediates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-Bromo-3-methoxynaphthalen-2-ol.

DFT calculations can elucidate the reactivity of this compound by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, along with the electron-withdrawing bromo (-Br) group, would significantly influence the electron density distribution across the naphthalene (B1677914) ring. DFT can generate electrostatic potential (ESP) maps, which visualize regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack. Theoretical investigations on similar brominated phenols suggest that the unpaired electron in radical species tends to delocalize over the aromatic ring and the bromine substituent. nih.gov

Table 1: Exemplary DFT-Calculated Electronic Properties for this compound (Note: These are illustrative values based on typical calculations for similar molecules and are not from direct experimental or computational studies of the specific compound.)

ParameterExemplary ValueSignificance
HOMO Energy-5.8 eVIndicates potential for electron donation.
LUMO Energy-1.2 eVIndicates potential for electron acceptance.
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

DFT studies on related naphthol derivatives have successfully elucidated reaction mechanisms and selectivity, demonstrating the power of this approach. acs.org For instance, in the study of 7-bromo-substituted naphthopyrans, DFT calculations at the B3LYP/631+G(d) level were used to determine molecular geometry and analyze frontier molecular orbitals. asianpubs.org

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the Hartree-Fock method and systematically improve upon it.

For a molecule like this compound, high-level ab initio calculations could provide benchmark data for its electronic properties. Studies on 2-naphthol (B1666908) and its sulfonate derivatives have utilized methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) and Multiconfigurational Quasidenerate Perturbation Theory (MCQDPT2) to investigate excited electronic states. koreascience.kr These studies found that while predicting absolute transition energies can be challenging, the energy spacings between excited states are often in good agreement with experimental data. koreascience.kr Such calculations would be invaluable for understanding the photophysical properties of this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be used to study its behavior in different solvent environments. This is particularly relevant for understanding its solubility and how intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, influence its conformation and reactivity. Research on 1-naphthol (B170400) derivatives has employed MD simulations to investigate their location, orientation, and dynamics within lipid membranes, revealing how hydrophilic groups like -OH affect their motion and preferred orientation. nih.gov Similarly, all-atom MD simulations have been used to explore the influence of solvent composition on processes like excited-state proton transfer in 1-naphthol derivatives. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. epstem.netnih.gov While machine learning approaches are becoming more prevalent for predicting proton NMR shifts with high accuracy nih.govarxiv.org, DFT remains a popular method. github.io

Vibrational frequencies corresponding to the peaks in an IR spectrum can also be calculated using DFT. These calculated frequencies are often systematically scaled to account for approximations in the computational method and to improve agreement with experimental data. For example, a computational study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone used DFT to calculate its vibrational frequencies, which were then compared to experimental FT-IR and FT-Raman spectra. nih.govacs.org

Table 2: Exemplary Predicted vs. Experimental Spectroscopic Data for a Substituted Naphthol (Note: This table is illustrative. The "Experimental" values are hypothetical for this compound, and the "Predicted" values are what one might expect from a DFT calculation.)

Spectroscopic DataPredicted ValueHypothetical Experimental Value
13C NMR (C-OH)155 ppm153 ppm
13C NMR (C-Br)115 ppm112 ppm
1H NMR (O-H)5.5 ppm5.3 ppm
IR Freq. (O-H stretch)3550 cm-13530 cm-1
IR Freq. (C-Br stretch)680 cm-1675 cm-1

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms (conformation) and its stereochemistry, is crucial to its function and reactivity. For this compound, the primary source of conformational flexibility is the rotation around the C-O bond of the hydroxyl and methoxy groups.

Advanced Applications of 1 Bromo 3 Methoxynaphthalen 2 Ol and Its Derivatives in Chemical Science Excluding Medicinal/clinical

Precursors for Advanced Organic Materials

The inherent electronic and structural features of the 1-Bromo-3-methoxynaphthalen-2-ol backbone make it an attractive starting point for the synthesis of novel organic materials. The strategic placement of its functional groups allows for tailored modifications, paving the way for materials with specific photophysical and electronic properties.

While direct research on the photoactive applications of this compound is not extensively documented, its structural motifs are analogous to those found in established photoactive compounds. The naphthalene (B1677914) core is a well-known chromophore, and its properties can be finely tuned by the introduction of substituents. The hydroxyl and methoxy (B1213986) groups act as electron-donating groups, which can enhance the molecule's ability to absorb and emit light.

Derivatives of this compound could potentially be utilized in the design of:

Fluorescent Probes: By functionalizing the hydroxyl or bromo positions, it is possible to create molecules that exhibit changes in their fluorescence upon binding to specific analytes. The methoxy group can help in modulating the electronic properties to achieve desired emission wavelengths.

Organic Light-Emitting Diode (OLED) Materials: The naphthalene unit is a common building block in materials for OLEDs. The bromo- and hydroxyl- functionalities of this compound offer synthetic handles to incorporate this scaffold into larger conjugated systems, which are essential for efficient charge transport and emission in OLED devices.

Potential Photoactive Application Role of this compound Moiety Key Functional Groups
Fluorescent ProbesCore chromophore with tunable propertiesNaphthalene, -OH, -OCH3
OLED MaterialsBuilding block for larger conjugated systemsNaphthalene, -Br, -OH

The field of optoelectronics relies on materials that can interact with light and electricity. The structure of this compound suggests its potential as a precursor for such materials. The presence of the bromine atom is particularly significant as it allows for cross-coupling reactions, a powerful tool for constructing complex organic electronic materials.

Through reactions such as Suzuki, Stille, or Sonogashira coupling at the C-Br bond, the this compound core can be linked to other aromatic units, leading to the formation of conjugated polymers and oligomers. These materials are the cornerstone of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methoxy and hydroxyl groups can influence the solubility and solid-state packing of these materials, which are critical factors for device performance.

Potential Optoelectronic Application Synthetic Strategy Relevant Functional Groups
Organic Field-Effect Transistors (OFETs)Palladium-catalyzed cross-coupling reactions-Br
Organic Photovoltaics (OPVs)Polymerization via cross-coupling-Br, -OCH3, -OH

The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxyl group, makes it a candidate as a monomer for the synthesis of novel polymers. Poly(naphthylene ether)s, for instance, could be synthesized through nucleophilic aromatic substitution, where the hydroxyl group of one monomer displaces the bromine atom of another.

The resulting polymers would feature the rigid and planar naphthalene unit in their backbone, which can impart high thermal stability and desirable mechanical properties. The methoxy group can enhance the solubility of the polymer, facilitating its processing. Such polymers could find applications as high-performance engineering plastics or as dielectric materials in electronic components.

Role as Key Intermediates in Complex Organic Synthesis

Beyond materials science, the unique substitution pattern of this compound makes it a valuable building block for the synthesis of intricate molecular architectures.

Many natural products, particularly those of marine origin, feature highly substituted aromatic cores. While there are no direct reports of this compound being used in the total synthesis of a natural product, its structure is reminiscent of subunits found in various bioactive compounds.

Its utility lies in the potential for analogue synthesis. By using this compound as a starting material, chemists can systematically modify its structure to create a library of compounds that are analogues of a particular natural product. This approach is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features contribute to the biological activity of a molecule. The bromo and hydroxyl groups serve as convenient points for diversification.

The development of new agrochemicals is critical for modern agriculture. While the direct application of this compound as an agrochemical is not established, its derivatives hold potential in this field for non-biological applications. For instance, certain substituted naphthalenes can act as plant growth regulators or as additives in agrochemical formulations to enhance stability or efficacy.

The synthetic versatility of this compound allows for the introduction of various pharmacophores relevant to agrochemical activity through manipulation of the bromo and hydroxyl groups. For example, etherification of the hydroxyl group or its conversion to other functional groups, combined with cross-coupling at the bromine site, can lead to a diverse range of structures for screening in agrochemical research.

Utilization in Catalysis and Ligand Design

The unique substitution pattern of this compound, featuring a hydroxyl group, a methoxy group, and a bromine atom on the naphthalene core, presents a versatile platform for the development of sophisticated catalytic systems. The hydroxyl group offers a coordination site or a handle for further functionalization, the methoxy group electronically influences the aromatic system, and the bromine atom serves as a key reactive site for cross-coupling reactions, enabling the introduction of a wide array of functionalities. These features are instrumental in the design of novel ligands for asymmetric catalysis, a field dedicated to the synthesis of chiral molecules.

While direct catalytic applications of this compound are not extensively documented, its derivatives are emerging as significant precursors to chiral ligands and catalysts. The core structure bears resemblance to the well-established BINOL (1,1'-bi-2-naphthol) framework, a cornerstone of asymmetric catalysis. Researchers have leveraged the reactivity of the bromo and hydroxyl groups to synthesize novel phosphine (B1218219), phosphite, and other coordinating moieties, which can then be complexed with transition metals to generate catalysts for a variety of organic transformations.

A key strategy in leveraging this compound derivatives involves their conversion into atropisomeric biaryl ligands. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their inherent chirality is a powerful tool in enforcing stereoselectivity in chemical reactions. The synthesis of such ligands often involves a crucial cross-coupling step at the bromine-bearing carbon, followed by further modifications.

For instance, derivatives of this compound can be envisaged to participate in reactions such as the Suzuki-Miyaura coupling to form biaryl compounds. The resulting molecules, possessing axial chirality, can then be employed as ligands for transition metal-catalyzed reactions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the naphthalene rings, thereby influencing the efficiency and selectivity of the catalytic process.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 1-Bromo-3-methoxynaphthalen-2-ol

The current research landscape for this compound is notably sparse. While the compound is cataloged and its basic chemical properties are known, dedicated studies focusing on its synthesis, reactivity, and applications are not prevalent in published scientific literature. Public chemical databases like PubChem list its molecular formula as C₁₁H₉BrO₂ and provide computed properties, but they also indicate a lack of extensive literature data for this specific compound. uni.lu

Research on closely related isomers and precursors, however, provides a contextual framework. For instance, the synthesis of various brominated naphthols and methoxynaphthalenes is well-documented. Methodologies often involve the direct bromination of a naphthol or methoxynaphthalene precursor. The synthesis of 1-Bromo-2-naphthol (B146047), for example, can be achieved by the selective bromination of 2-Naphthol (B1666908). chemicalbook.comslideshare.net Similarly, research into polybrominated methoxy- and hydroxynaphthalenes highlights complex substitution patterns and the influence of directing groups on the naphthalene (B1677914) ring system. researchgate.net These studies form the foundational knowledge upon which future investigations into this compound can be built.

While no specific experimental studies on the biological or material properties of this compound have been reported, its structural motif—a substituted naphthol—is common in compounds of interest. For example, derivatives like (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol have been synthesized and their crystal structures analyzed, indicating the utility of the bromo-methoxynaphthol scaffold in constructing larger, stereochemically complex molecules. researchgate.net

Identification of Remaining Challenges and Unexplored Avenues in Synthesis and Reactivity

The primary challenge concerning this compound is the lack of established and optimized synthetic protocols. The key unexplored avenue is the development of a regioselective and high-yield synthesis.

Challenges in Synthesis:

Regioselectivity: The starting material would likely be 3-methoxy-2-naphthol (B105853). The challenge lies in selectively introducing a bromine atom at the C-1 position. The hydroxyl and methoxy (B1213986) groups are both activating, ortho-, para-directing groups, which could lead to a mixture of brominated products at various positions on the naphthalene core. Controlling the reaction conditions (solvent, temperature, and brominating agent) to favor the desired C-1 bromination over other possible positions is a significant synthetic hurdle.

Precursor Availability: While precursors like 2-Naphthol are common, the availability and cost of highly substituted naphthalenes like 3-methoxy-2-naphthol could be a factor for large-scale synthesis.

Unexplored Avenues in Reactivity: The reactivity of this compound is almost entirely unexplored. Future research should investigate:

Cross-Coupling Reactions: The presence of a bromine atom makes the compound an ideal candidate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-1 position, opening pathways to a vast array of novel derivatives.

Further Substitution: The influence of the three existing substituents (bromo, methoxy, hydroxyl) on further electrophilic aromatic substitution is unknown. Investigating nitration, acylation, or further bromination could reveal interesting electronic effects within the molecule.

Derivatization of Functional Groups: The reactivity of the hydroxyl and methoxy groups themselves—for example, through etherification, esterification, or demethylation—in the presence of the C-1 bromo substituent has not been studied.

Future Directions in Advanced Applications and Theoretical Investigations

Given the nascent stage of research, the future directions for this compound are broad and promising, spanning both practical applications and fundamental theoretical understanding.

Advanced Applications: Based on the known applications of related naphthalenic compounds, future research could explore the potential of this compound and its derivatives in several areas:

Ligand Synthesis: Bromo-naphthol derivatives are precursors to important ligands, such as BINOL and its analogs, which are used in asymmetric catalysis. The unique substitution pattern of this compound could lead to novel chiral ligands. Isomers like 1-Bromo-2-methoxynaphthalene are used as reagents to synthesize catalysts for enantioselective reactions. thermofisher.com

Pharmaceutical Scaffolds: The naphthalene core is a privileged structure in medicinal chemistry. This compound could serve as a key building block for synthesizing new molecules with potential biological activity.

Organic Electronics: Polycyclic aromatic hydrocarbons are foundational to organic semiconductors and light-emitting diodes (OLEDs). Derivatives of this compound could be investigated for their photophysical properties, such as fluorescence or phosphorescence.

Theoretical Investigations: To guide and accelerate experimental work, theoretical and computational studies are essential.

DFT Calculations: Density Functional Theory (DFT) can be used to predict the molecule's optimized geometry, electronic structure, and spectroscopic properties (¹H NMR, ¹³C NMR). rsc.org Such calculations can help in the structural confirmation of synthetic products.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable insight for designing synthetic reactions and predicting the stability of intermediates.

Property Simulation: Theoretical studies can be employed to predict key properties such as the absorption and emission spectra, which would inform potential applications in materials science. Existing databases already provide predicted data, such as collision cross-section values, which are useful in mass spectrometry analysis. uni.lu

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key LimitationReference
Methylation of bromonaphthol8698Requires excess MeI
Bromination of methoxynaphthalene7295Di-substitution byproducts

Q. Table 2. Key Crystallographic Parameters

ParameterValueCompound Reference
Space GroupP21/c
Unit Cell Volume (ų)1607.44
C–Br Bond Length (Å)1.89

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